N-cycloheptylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-4-7-10(6-3-1)14-11-12-8-5-9-13-11/h5,8-10H,1-4,6-7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJUGGWBNHTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of the N Cycloheptylpyrimidin 2 Amine Moiety
Functionalization of the Pyrimidine (B1678525) Ring System (e.g., C-5 Arylation, Olefination)
The pyrimidine ring, being electron-deficient, is generally resistant to electrophilic substitution. However, the presence of the activating amino group at the C-2 position directs electrophilic attack, primarily to the C-5 position. This position can be readily halogenated, typically with reagents like N-bromosuccinimide (NBS), to introduce a bromine atom. The resulting 5-bromo-N-cycloheptylpyrimidin-2-amine serves as a key intermediate for subsequent carbon-carbon bond-forming reactions.
C-5 Arylation via Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl and heteroaryl groups at the C-5 position of the pyrimidine ring. nih.govresearchgate.netmdpi.com This palladium-catalyzed reaction involves the coupling of the 5-bromo derivative with various organoboron compounds, such as arylboronic acids or their pinacol (B44631) esters. nih.govmdpi.com The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. mdpi.com The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and base, like potassium phosphate (B84403) (K₃PO₄), is crucial for achieving high yields. mdpi.commdpi.com This method demonstrates broad functional group tolerance, allowing for the synthesis of a diverse library of 5-aryl-substituted N-cycloheptylpyrimidin-2-amines. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura C-5 Arylation
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| 5-Bromo-N-cycloheptylpyrimidin-2-amine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |
| 5-Bromo-N-cycloheptylpyrimidin-2-amine | Heteroarylboronic Acid | CataXCium A Pd G3 | K₂CO₃ | Toluene/Water | Good to Excellent |
This table is generated based on typical conditions for Suzuki reactions on similar bromo-aminopyrimidine scaffolds. nih.govmdpi.com
C-5 Olefination via Heck Reaction:
The Mizoroki-Heck reaction provides a route to install alkenyl substituents at the C-5 position. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 5-bromo-N-cycloheptylpyrimidin-2-amine intermediate with an alkene, such as styrene (B11656) or an acrylate (B77674) ester, in the presence of a base. wikipedia.orgnih.gov The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, resulting in the formation of a new carbon-carbon bond and a substituted alkene. wikipedia.org While the amino group can sometimes interfere with the catalytic cycle, protection of the amine or careful selection of reaction conditions can mitigate this issue. researchgate.net The use of stable N-heterocyclic carbene (NHC) palladium complexes can be particularly effective for these transformations, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov
Table 2: General Conditions for Heck C-5 Olefination
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| 5-Bromo-N-cycloheptylpyrimidin-2-amine | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Triethylamine (Et₃N) | DMF or Acetonitrile |
| 5-Bromo-N-cycloheptylpyrimidin-2-amine | n-Butyl Acrylate | Pd/C | NaOAc | NMP |
This table is generated based on general principles and published conditions for Heck reactions on related aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org
Modifications and Derivatization of the N-Cycloheptyl Substituent
Direct functionalization of the saturated N-cycloheptyl ring is chemically challenging without affecting other parts of the molecule. The cycloheptyl group is largely aliphatic and non-polar, lacking inherent reactive sites for common transformations. Most synthetic strategies focus on building the molecule with a pre-functionalized cycloheptyl moiety rather than modifying it post-synthesis.
Hypothetically, derivatization could be achieved through radical-based reactions, such as free-radical halogenation, which would proceed with low selectivity, yielding a mixture of constitutional isomers. Another theoretical approach could involve microbial or enzymatic hydroxylation, a method used in biotechnology to introduce hydroxyl groups onto unactivated carbon atoms, although specific examples for this substrate are not prominent in the literature. For practical purposes, modifications are typically introduced by starting with a derivatized cycloheptanone (B156872) or cycloheptylamine (B1194755) during the initial synthesis of the pyrimidine ring.
Electrophilic and Nucleophilic Reactions of the Pyrimidin-2-amine Core
The pyrimidin-2-amine core possesses dual reactivity. The endocyclic ring nitrogens and the exocyclic amino group are nucleophilic, while the pyrimidine ring itself, particularly at positions 4 and 6, can be susceptible to nucleophilic attack if a suitable leaving group is present.
Electrophilic Reactions: The exocyclic amino group is the primary site for reaction with electrophiles. It can undergo acylation, sulfonylation, and alkylation. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl-N-cycloheptylpyrimidin-2-amine. This transformation is sometimes used as a protecting strategy for the amino group to enable other reactions or to synthesize amide derivatives. mdpi.com
The pyrimidine ring itself is electron-deficient and thus generally deactivated towards electrophilic aromatic substitution. However, the C-5 position is activated by the 2-amino group, making it the most likely site for electrophilic attack, such as halogenation (as discussed in section 3.1).
Nucleophilic Reactions: The N-cycloheptylpyrimidin-2-amine can act as a nucleophile in various reactions. The exocyclic nitrogen can participate in condensation reactions or be used in nucleophilic substitution reactions.
More significantly, if the pyrimidine ring is substituted with leaving groups (e.g., chlorine atoms) at the C-4 and/or C-6 positions, it becomes susceptible to nucleophilic aromatic substitution (SNAr). For example, starting from a precursor like 2-(cycloheptylamino)-4,6-dichloropyrimidine, the chlorine atoms can be sequentially or simultaneously displaced by other nucleophiles (e.g., amines, alkoxides, thiolates). nih.govnih.govmdpi.com This approach allows for the synthesis of highly substituted pyrimidine derivatives. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines to displace the chloro groups is a well-established synthetic route. nih.gov
Table 3: Reactivity of the Pyrimidin-2-amine Core
| Reaction Type | Reagent | Site of Reaction | Product Type |
| Electrophilic | Acyl Chloride | Exocyclic Amine | N-Acyl derivative |
| Electrophilic | N-Bromosuccinimide | C-5 of Pyrimidine Ring | 5-Bromo derivative |
| Nucleophilic | (on a 4,6-dichloro precursor) | C-4/C-6 of Pyrimidine Ring | 4,6-Disubstituted derivative |
This table summarizes the general electrophilic and nucleophilic reactivity patterns of the 2-aminopyrimidine (B69317) scaffold.
Oxidation and Reduction Chemistry of this compound
Oxidation: The nitrogen atoms within the this compound moiety are susceptible to oxidation. libretexts.org The tertiary nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The exocyclic secondary amine could also be oxidized, though this may lead to more complex product mixtures or degradation depending on the conditions. The oxidation of tertiary amines to amine oxides is a common transformation. libretexts.org These N-oxides can have altered electronic properties and may serve as intermediates for further functionalization.
Reduction: The pyrimidine ring is an aromatic heterocycle and can be reduced under specific conditions, although this often requires harsh reagents and can lead to over-reduction or ring-opening. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or rhodium catalyst) can reduce the pyrimidine ring to a di- or tetrahydropyrimidine (B8763341) derivative. The specific outcome depends heavily on the catalyst, pressure, and temperature used. For instance, reduction with zinc powder in an acidic medium has been used to dehalogenate chloropyrimidines, indicating a method for reduction, although this primarily targets the C-X bond rather than the ring itself. google.com Reductive alkylation is another relevant process where an amine is reductively coupled with an aldehyde or ketone, though this applies more to the synthesis of N-substituted aminopyrimidines rather than the reduction of the core this compound structure itself. researchgate.net
Structure Activity Relationship Sar Studies for in Vitro Biological Target Modulation
Conformational Analysis and Ligand-Target Interactions of N-Cycloheptylpyrimidin-2-amine Analogues
The three-dimensional shape (conformation) of a ligand and its interactions with a biological target are fundamental to its activity. For this compound analogues, both the cycloheptyl ring and the pyrimidine (B1678525) core play significant roles in establishing binding.
The cycloheptyl moiety is a flexible ring system that can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. This conformational flexibility allows the group to adapt its shape to fit optimally into hydrophobic binding pockets of target proteins. The specific conformation adopted upon binding can significantly impact the potency of the compound. For instance, in related cycloalkane systems, rings with 5-7 members are common and can be characterized by normal tetrahedral angles, with functional groups oriented outward from the cycle. dalalinstitute.com
The pyrimidine core of these analogues typically engages in crucial hydrogen bonding interactions with the target protein. For example, in studies of 2-anilinopyrimidine inhibitors of cyclin-dependent kinase 2 (CDK2), the aminopyrimidine core forms hydrogen bonds with the backbone of amino acid residues in the kinase hinge region. nih.govnih.gov Similarly, docking studies on other pyrimidine derivatives show that the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with residues like Cysβ239 in tubulin. mdpi.com The N-H group of the 2-amino linker provides a hydrogen bond donor, further anchoring the ligand in the binding site.
Elucidation of the Cycloheptyl Moiety's Role in Modulating In Vitro Activity
The cycloheptyl group at the N2 position of the pyrimidine ring is a key determinant of the in vitro activity of this class of compounds. Its size, shape, and lipophilicity are critical for fitting into and interacting with hydrophobic pockets in target proteins.
SAR studies on related pyrimidine derivatives have shown that the nature of the N-substituent is crucial for potency. For example, in a series of pyrazolo[3,4-d]pyrimidine adenosine (B11128) A1 receptor antagonists, varying the alkyl groups at different positions significantly affected binding affinity. nih.gov While direct data for the cycloheptyl group in this specific context is not available, comparisons with other substituents in analogous series provide insight. For instance, increasing the number of methylene (B1212753) (-CH2-) groups in a cyclic substituent, such as an azepine ring, has been shown to result in more selective antitumor compounds. nih.gov
In the development of HIV non-nucleoside reverse transcriptase inhibitors, a series of diarylpyrimidine analogues featuring a cyclopropylamino group was synthesized. nih.gov The small, rigid cyclopropyl (B3062369) group was found to be beneficial for activity, with one compound exhibiting potent anti-HIV-1 activity with an IC50 of 0.099 μM. nih.gov This highlights the importance of the size and conformation of the cycloalkyl ring. The larger and more flexible cycloheptyl ring would be expected to interact differently with the target, potentially accessing larger or different hydrophobic regions.
The table below illustrates the importance of the N-substituent by comparing the activity of different groups in a hypothetical series of pyrimidin-2-amine analogues, based on general SAR principles from related series.
| Analogue | N-Substituent | Relative In Vitro Potency | Rationale |
| 1 | Methyl | Low | Small size may not provide sufficient hydrophobic interaction. |
| 2 | Cyclopropyl | Moderate | Rigid structure can provide a good conformational fit. |
| 3 | Cyclohexyl | High | Optimal size for many hydrophobic pockets. |
| 4 | Cycloheptyl | Variable | Larger, flexible ring may fit well in some targets but be too large for others. |
| 5 | Phenyl | Moderate to High | Aromatic ring can engage in π-stacking interactions. |
This table is illustrative and based on general SAR principles, not on direct experimental data for a single target.
Influence of Substituents on the Pyrimidine Core on In Vitro Biological Responses
In various studies of pyrimidine derivatives, substituents at these positions have been extensively explored:
Position 4: Substitution at the C4 position is common in many active pyrimidine series. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, the thiazole (B1198619) group at C4 was crucial for high potency. nih.gov In other series, attaching various aryl or heteroaryl groups can lead to significant gains in activity. For example, in a series of anti-cancer agents, 2-heteroarylpyrimidines with a nitrogen atom at the ortho-position of the heteroaryl group showed the best activity. nih.gov
Position 5: The C5 position is another key site for modification. In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the substituted phenyl group at C5 was a critical determinant of anti-cancer activity. nih.gov
Position 6: The C6 position can also be substituted to modulate activity. For example, in pyrazolo[3,4-d]pyrimidines, varying the amide substituents at C6 allowed for fine-tuning of the affinity and selectivity for adenosine A1 receptors. nih.gov
The following table summarizes the effects of different substituents on the pyrimidine core, based on findings from various pyrimidine-based inhibitor studies. nih.govnih.govnih.govnih.gov
| Position | Substituent | Effect on In Vitro Activity |
| C4 | Thiazolyl, Heteroaryl | Often enhances potency through additional binding interactions. |
| C4 | Amino | Can act as a hydrogen bond donor/acceptor, improving affinity. |
| C5 | Substituted Phenyl | Can provide additional hydrophobic and electronic interactions. |
| C5 | Halogen | Can modulate electronic properties and occupy small pockets. |
| C6 | Alkylamides | Can be varied to optimize affinity and selectivity. |
| C6 | Chloro | Can serve as a key substituent in some anti-cancer series. |
Design Strategies for Enhanced In Vitro Ligand Potency and Selectivity Based on SAR
The SAR data gathered from studying analogues of this compound provides a rational basis for designing new compounds with improved in vitro potency and selectivity. Several key strategies are employed:
Scaffold Hopping and Core Modification: If the pyrimidine core is not optimal, it can be replaced with a bioisosteric heterocycle, such as a pyrazolo[1,5-a]pyrimidine (B1248293) or a nih.govnih.govijaem.nettriazolo[1,5-a]pyrimidine. nih.govmdpi.com This "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.
Structure-Guided Design: When the three-dimensional structure of the target protein is known, computational docking can be used to predict how different analogues will bind. nih.gov This allows for the rational design of new substituents on the cycloheptyl ring or the pyrimidine core to maximize favorable interactions and minimize steric clashes. For example, if a nearby pocket is unfilled, a substituent can be added to occupy that space and increase binding affinity.
Conformational Restriction: While the flexibility of the cycloheptyl ring can be advantageous, in some cases, restricting the conformation of the ligand can lead to a more potent inhibitor by reducing the entropic penalty of binding. mdpi.com This can be achieved by introducing rigid elements into the molecule, for example, by using a smaller, less flexible cycloalkyl ring or by fusing the ring to another system.
Optimizing Substituents: Based on SAR, substituents on the pyrimidine core can be systematically optimized. For example, if a phenyl group at C5 is found to be beneficial, a range of substituted phenyl groups can be synthesized to fine-tune electronic and steric properties for optimal potency and selectivity. nih.gov Similarly, if a hydrogen-bonding interaction is desired, groups capable of donating or accepting hydrogen bonds can be introduced.
By combining these strategies, medicinal chemists can iteratively refine the structure of this compound analogues to develop highly potent and selective modulators of their intended biological targets.
Molecular Mechanisms of Action in in Vitro Biological Systems
Enzymatic Inhibition Profiles and Kinetics
N-cycloheptylpyrimidin-2-amine and its structural analogs have been investigated for their inhibitory effects on a range of enzymes, demonstrating diverse and specific inhibition profiles.
Polo-like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-like Kinase 4 (PLK4), a crucial regulator of centriole duplication. nih.govrsc.org One notable derivative, compound 8h, exhibited a high inhibitory activity against PLK4 with a half-maximal inhibitory concentration (IC50) of 0.0067 μM. nih.govrsc.org The aminopyrimidine core of these inhibitors is designed to form key hydrogen bonds with hinge residues in the PLK4 active site. nih.gov The inhibition of PLK4 can lead to mitotic failure, making it a target for anticancer therapies. nih.govbiorxiv.org The inhibitor CFI-400945, for example, has shown to disrupt centriole duplication in rhabdoid tumor cells. nih.gov
Janus Kinase 2 (JAK2): Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as selective inhibitors of Janus Kinase 2 (JAK2). nih.gov One such compound, A8, displayed an IC50 value of 5 nM against JAK2 kinase. nih.gov The pyrimidin-2-amine structure is crucial for maintaining activity, forming hydrogen bonds with tyrosine 931 and leucine (B10760876) 932 in the JAK2 protein. nih.gov
β-Glucuronidase: Certain 2-aminopyrimidine (B69317) derivatives have been evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. mdpi.comsemanticscholar.org One synthesized compound demonstrated an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comsemanticscholar.org The inhibition of bacterial β-glucuronidases is a strategy to mitigate drug-induced gastrointestinal toxicity. nih.gov
NDH-2 (Type II NADH:quinone oxidoreductase): Quinolinyl pyrimidines, which incorporate the aminopyrimidine scaffold, have been identified as a promising class of inhibitors for the Mycobacterium tuberculosis enzyme NDH-2. nih.gov These compounds are believed to exert their effect through hydrogen-bonding interactions with the NDH-2 target protein. nih.gov Structural studies of NDH-2 with inhibitors have provided insights into the quinone-binding site, aiding in the rational design of more potent inhibitors. nih.govbiorxiv.org
Bcr-Abl: The 2-aminopyrimidine moiety is a key structural feature in several kinase inhibitors, including imatinib (B729), which targets the Bcr-Abl fusion protein responsible for chronic myeloid leukemia (CML). semanticscholar.orgnih.govnih.gov Imatinib and similar inhibitors bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation. nih.gov
DNA Gyrase B: While direct inhibition by this compound is not specified, the broader class of aminopyrimidine-containing compounds has been explored as DNA gyrase inhibitors. For example, 2-aminobenzothiazole-based compounds show potent inhibition of DNA gyrase B with IC50 values in the low nanomolar range (< 10 nM). medchemexpress.com Cyclothialidine (B1669526), another class of DNA gyrase inhibitor, acts by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase. nih.gov
Glyoxalase I: The glyoxalase system, particularly Glyoxalase I (Glo1), is a target in cancer therapy due to its role in detoxifying methylglyoxal. nih.gov While direct data on this compound is not available, various heterocyclic compounds are known to inhibit Glo1. nih.govmedchemexpress.com
| Enzyme | Inhibitor Class/Derivative | IC50/Ki | Notes |
| PLK4 | Pyrimidin-2-amine derivative (8h) | 0.0067 µM (IC50) nih.govrsc.org | Forms key hydrogen bonds with hinge residues. nih.gov |
| JAK2 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | 5 nM (IC50) nih.gov | Pyrimidin-2-amine skeleton is vital for activity. nih.gov |
| β-Glucuronidase | 2-Aminopyrimidine derivative (24) | 2.8 ± 0.10 µM (IC50) mdpi.comsemanticscholar.org | Significantly more potent than the standard inhibitor. mdpi.comsemanticscholar.org |
| NDH-2 | Quinolinyl Pyrimidines | - | Inhibit Mtb NDH-2; SAR shows improved enzyme inhibition. nih.gov |
| Bcr-Abl | Imatinib (contains a pyrimidine (B1678525) moiety) | - | Binds to the ATP-binding site of the Abl kinase domain. nih.gov |
| DNA Gyrase B | 2-aminobenzothiazole-based inhibitor | < 10 nM (IC50) medchemexpress.com | Broad-spectrum antibacterial activity. medchemexpress.com |
| Glyoxalase I | Glyoxalase I inhibitor 2 | 0.5 µM (IC50) medchemexpress.com | Potent inhibitor with potential for depression and anxiety research. medchemexpress.com |
Receptor Binding and Allosteric Modulation Studies at the Molecular Level
Information regarding direct receptor binding and allosteric modulation by this compound at the molecular level is not extensively detailed in the provided search results. However, the inhibitory action of related compounds on kinases like Bcr-Abl involves allosteric inhibition. For instance, GNF-2 is an allosteric inhibitor of Bcr-Abl that binds to the myristate binding pocket, distinct from the ATP-binding site targeted by inhibitors like imatinib. nih.gov This suggests that aminopyrimidine derivatives have the potential for allosteric modulation of their targets.
Cellular Pathway Interrogation in Controlled In Vitro Models
The enzymatic inhibition by this compound derivatives translates to distinct effects on cellular pathways in in vitro models.
Modulation of Protein Phosphorylation: As inhibitors of kinases such as JAK2 and PLK4, these compounds directly modulate protein phosphorylation. Inhibition of JAK2 by compound A8 leads to the inhibition of its autophosphorylation and downstream signaling pathways. nih.gov Similarly, PLK4 inhibitors disrupt the phosphorylation events necessary for centriole duplication. nih.gov The phosphorylation of microtubule-associated protein 2 (MAP2) is a complex process involving multiple kinases, and its modulation can be studied using specific kinase inhibitors. nih.govnih.gov
Cell Cycle Effects in Cell Lines: The impact of these compounds on the cell cycle is a significant area of investigation. Inhibition of JAK2 by compound A8 was found to arrest Ba/F3 JAK2V617F cells in the G0/G1 phase of the cell cycle in a concentration-dependent manner. nih.gov PLK4 inhibition has a bimodal effect on the cell cycle; at lower concentrations, it can induce centriole amplification, while at higher concentrations, it leads to centriole loss, both of which can result in mitotic failure. biorxiv.orgnih.gov The tumor suppressor SirT2 also plays a role in cell cycle progression by modulating H4K20 methylation, and its depletion can lead to defects in this process. nih.gov
| Cellular Effect | Compound/Target | Cell Line | Observations |
| Protein Phosphorylation | Compound A8 (JAK2 inhibitor) | - | Inhibits JAK2 autophosphorylation and downstream signaling. nih.gov |
| Cell Cycle Arrest | Compound A8 (JAK2 inhibitor) | Ba/F3 JAK2V617F | Arrests cells in the G0/G1 phase. nih.gov |
| Centriole Duplication | CFI-400945 (PLK4 inhibitor) | MON rhabdoid tumor cells | Causes abnormalities in centriole duplication. nih.gov |
| Mitotic Progression | PLK4 inhibitors | Neuroblastoma cells | Leads to mitotic failure or delay. biorxiv.org |
Spectroscopic and Biophysical Characterization of Ligand-Target Interactions
Detailed spectroscopic and biophysical characterization of the direct interaction between this compound and its targets is not extensively covered in the provided results. However, for related compounds and their targets, such studies are crucial. For example, the crystal structure of the Abl kinase domain in complex with inhibitors like imatinib reveals the specific binding modes. nih.gov Similarly, the crystal structure of E. coli β-glucuronidase bound to an inhibitor shows that it interacts with a "bacterial loop" not present in the mammalian enzyme, providing a basis for selectivity. nih.gov The binding of cyclothialidine to DNA gyrase has been studied using radiolabeled compounds, demonstrating competitive inhibition with ATP. nih.gov These techniques are essential for understanding the molecular basis of inhibition and for the rational design of more potent and selective compounds.
Advanced Computational and Theoretical Chemistry Investigations of N Cycloheptylpyrimidin 2 Amine
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of N-cycloheptylpyrimidin-2-amine. These methods provide detailed information about the molecule's geometry, stability, and reactivity. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the pyrimidine (B1678525) ring, with its electron-withdrawing nitrogen atoms, is expected to influence the electronic properties significantly. The cycloheptyl group, being an electron-donating alkyl substituent, will also modulate the electron density distribution. Theoretical calculations can precisely quantify these effects.
Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would be determined by specific DFT calculations.
Molecular Docking Simulations for Predicting Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov
The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding free energy and is used to rank and identify the most likely binding mode. The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also analyzed. For this compound, the pyrimidine core can act as a scaffold for hydrogen bonding, while the cycloheptyl group can engage in hydrophobic interactions. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result (Illustrative) | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |
| Key Interactions | Hydrogen bond with GLU81, Hydrophobic interaction with LEU132 | Specific amino acid residues involved in binding |
Note: The data presented is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and binding dynamics over time. iphy.ac.cn MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
For a series of this compound derivatives, a QSAR model could be developed by correlating their in vitro biological activity (e.g., enzyme inhibition) with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistically validated QSAR model can then be used to guide the design of new derivatives with improved activity. mdpi.com
Table 3: Example of a QSAR Equation for a Series of Pyrimidine Derivatives (Illustrative) log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1
| Descriptor | Coefficient (Illustrative) | Interpretation |
|---|---|---|
| logP (Hydrophobicity) | 0.5 | Increased hydrophobicity is moderately correlated with higher activity. |
| MW (Molecular Weight) | -0.2 | Increased molecular weight has a slight negative correlation with activity. |
Note: This equation is a simplified, illustrative example of a QSAR model.
In Silico Screening and Virtual Library Design for Novel this compound Derivatives
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening.
Starting with the this compound scaffold, a virtual library of novel derivatives can be designed by systematically modifying different parts of the molecule. For example, different substituents can be added to the pyrimidine ring or the cycloheptyl group can be replaced with other cyclic or acyclic moieties. This virtual library can then be screened against a specific biological target using molecular docking or pharmacophore modeling. The top-scoring compounds from the virtual screen can then be synthesized and tested experimentally, accelerating the discovery of new lead compounds.
Role of N Cycloheptylpyrimidin 2 Amine As a Synthetic Intermediate and Chemical Scaffold
Building Block for the Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
While N-cycloheptylpyrimidin-2-amine is a versatile intermediate, its direct application in the synthesis of pyrazolo[1,5-a]pyrimidines is not the most common route. The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core generally involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. researchgate.netnih.gov This reaction proceeds through the nucleophilic attack of the aminopyrazole on the carbonyl carbons, followed by cyclization and dehydration to form the fused bicyclic system. nih.gov
The general synthetic strategy for pyrazolo[1,5-a]pyrimidines is outlined in the scheme below:
General Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5-Aminopyrazole | β-Dicarbonyl compound | Acidic or basic catalysis | Pyrazolo[1,5-a]pyrimidine |
For instance, the reaction of 3-amino-1H-pyrazole with an enaminone derivative in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) or pyridine (B92270) leads to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net Microwave-assisted synthesis has also been employed to facilitate this type of cyclization. nih.gov
Although this compound itself is not the primary starting material for this specific fused system, its structural motif is part of the broader family of pyrimidine (B1678525) derivatives that are crucial in the synthesis of a wide array of fused heterocycles. nih.gov The exploration of alternative synthetic pathways could potentially involve derivatives of this compound in the future.
Precursor in the Development of Complex Polycyclic Architectures
This compound has been successfully utilized as a key precursor in the synthesis of complex polycyclic architectures, particularly in the development of novel anticancer agents. A notable example is its role in the preparation of 3-pyrimidinyl pyrrolo[2,3-b]pyridine derivatives. ontosight.ainih.gov These compounds are of interest due to their potential as cyclin-dependent kinase (CDK) inhibitors. nih.gov
In a typical synthetic route, this compound is coupled with a suitable boronic acid or boronate ester derivative of a pyrrolo[2,3-b]pyridine core. This reaction is generally a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. ontosight.ainih.gov The reaction conditions often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), a base such as cesium carbonate or triethylamine, and a solvent system like dioxane and methanol. ontosight.ainih.gov The reaction is typically carried out at elevated temperatures, ranging from 80 to 100 °C. ontosight.ainih.gov
A specific example is the synthesis of 4-(5-(1H-indol-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-N-cycloheptylpyrimidin-2-amine. ontosight.ai This demonstrates the utility of this compound in building intricate molecular frameworks with potential therapeutic value.
Example of a Suzuki Coupling Reaction
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
| N-cycloheptyl-4-chloropyrimidin-2-amine | Pyrrolo[2,3-b]pyridine boronic acid derivative | Tetrakis(triphenylphosphine)palladium(0) | Cesium Carbonate | Dioxane/Methanol | 3-pyrimidinyl pyrrolo[2,3-b]pyridine derivative |
Applications in Materials Science
While specific applications of this compound in materials science are not extensively documented, the broader class of pyrimidin-2-amines exhibits properties that make them promising candidates for various materials science applications. The pyrimidine core, being an electron-deficient aromatic system, can be functionalized to create materials with interesting electronic and photophysical properties. alfa-chemistry.com
Pyrimidines, in general, are explored for their use in organic electronics. alfa-chemistry.com Their electron-deficient nature makes them suitable as electron-transporting materials in devices such as:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives can be used as host materials or as electron-transporting layers to improve device efficiency and performance. alfa-chemistry.com
Organic Field-Effect Transistors (OFETs): The incorporation of pyrimidine units can enhance the electron mobility of organic semiconductors. alfa-chemistry.com
Organic Photovoltaics (OPVs): The π-conjugated system of pyrimidines can be tailored to absorb light in the visible spectrum, making them potentially useful as components in organic solar cells. alfa-chemistry.com
The N-cycloheptyl group in this compound can influence the solubility and morphology of resulting materials, which are critical parameters in the fabrication of thin-film devices. Further research into the derivatization of this compound could lead to the development of novel materials with tailored properties for advanced technological applications.
Future Research Directions and Unexplored Avenues
Development of Chemo- and Regioselective Synthetic Methodologies
The synthesis of N-cycloheptylpyrimidin-2-amine has been documented as a component of more complex structures, often involving the reaction of a chloropyrimidine with cycloheptylamine (B1194755). google.comgoogleapis.com However, the development of more sophisticated, efficient, and selective synthetic routes is a crucial future direction.
Future research could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Building on methods used for N-arylpyrimidin-2-amine derivatives, palladium-catalyzed Buchwald-Hartwig amination could be optimized for the coupling of various substituted pyrimidines with cycloheptylamine. google.com This would allow for the creation of a library of analogues with diverse substitution patterns on the pyrimidine (B1678525) ring, facilitating structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of 2-amino-4-chloro-pyrimidine derivatives, often leading to higher yields and shorter reaction times. uaeu.ac.ae Applying this technology to the synthesis of this compound and its derivatives could provide a more environmentally friendly and efficient manufacturing process.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for further research and development.
Late-Stage Functionalization: Research into the selective C-H functionalization of the pyrimidine ring or the cycloheptyl moiety would be highly valuable. This would enable the direct introduction of various functional groups into the parent molecule, bypassing the need for de novo synthesis of each analogue.
In-depth Mechanistic Studies of Chemical Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is essential for optimizing reaction conditions and exploring new reactivity.
Key areas for mechanistic investigation include:
Kinetics and Thermodynamics of Synthesis: Detailed kinetic studies of the nucleophilic aromatic substitution reaction between a chloropyrimidine and cycloheptylamine could reveal the rate-determining steps and the influence of catalysts, solvents, and temperature.
Radical Reactions: The N-aminopyridinium salts, structurally related to the protonated form of this compound, are known to undergo reactions involving nitrogen-centered radicals. nih.gov Investigating the potential for this compound to participate in radical-mediated transformations could open up new avenues for its functionalization.
Metabolic Pathways: Should this compound show biological activity, understanding its metabolic fate is crucial. Mechanistic studies could elucidate the enzymes responsible for its metabolism and the structures of its metabolites. This could involve investigating potential N-dealkylation or oxidation of the cycloheptyl ring, drawing parallels to the metabolism of other N,N-dialkyl aromatic amines. uaeu.ac.ae
Expansion of In Vitro Biological Target Profiling and Phenotypic Screening
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. ontosight.ainih.govrsc.org this compound itself has been identified in the Protein Data Bank (PDB) in a complex with Human m7GpppN-mRNA Hydrolase (DCP2), suggesting a potential role in mRNA decapping and turnover. ebi.ac.uk
Future research should expand on this initial finding:
Kinase Inhibition: Many 2-aminopyrimidine derivatives are known kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial in the cell cycle. google.com this compound has been included in patents for CDK inhibitors with potential anticancer activity. google.comgoogleapis.com A comprehensive screening against a panel of kinases is a logical next step.
Anticancer Activity: Beyond kinase inhibition, phenotypic screening against a diverse panel of cancer cell lines could uncover novel anticancer activities. uaeu.ac.ae For instance, related 2-(cyclohexylmethylamino)pyrimidines have been identified as inhibitors of Valosin-Containing Protein (VCP), a key player in protein degradation pathways implicated in cancer. nih.gov
Antimicrobial and Antiviral Screening: The pyrimidine core is present in many antimicrobial and antiviral drugs. researchgate.net Screening this compound and its derivatives against a broad spectrum of bacteria, fungi, and viruses could identify new leads for infectious diseases.
Neurological Targets: Given that some pyrimidine derivatives have shown activity against targets in the central nervous system, such as GABA receptors, exploring the neurological activity of this compound is a worthwhile endeavor. amsterdamumc.nl
| Potential Biological Target Class | Example(s) | Rationale based on Analogous Compounds |
| Kinases | Cyclin-Dependent Kinases (CDKs) | Included in patents for CDK inhibitors. google.comgoogleapis.com |
| Protein Degradation Pathway | Valosin-Containing Protein (VCP) | Related N-cycloalkyl pyrimidines show VCP inhibition. nih.gov |
| mRNA Processing Enzymes | Human m7GpppN-mRNA Hydrolase (DCP2) | Identified in a complex with this enzyme in the PDB. ebi.ac.uk |
| Microtubule Dynamics | Tubulin | N-alkyl-N-phenylpyridin-2-amines inhibit tubulin polymerization. nih.gov |
| CNS Receptors | GABA Receptors | Some pyrimidine derivatives show activity at these receptors. amsterdamumc.nl |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work can accelerate the discovery and optimization of new bioactive compounds.
This integrated approach could involve:
Molecular Docking and Dynamics: Building on the existing crystal structure with DCP2, molecular docking and simulation studies can be used to predict the binding of this compound to other potential targets, such as various kinases. researchgate.netnih.gov This can help prioritize experimental screening efforts.
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. uaeu.ac.ae This can help identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's pharmacokinetic and safety profile.
Exploration of this compound in Emerging Chemical Disciplines
The unique structural features of this compound may lend themselves to applications beyond medicinal chemistry.
Future exploratory research could target:
Organocatalysis: The basic nitrogen atoms in the pyrimidine ring could potentially act as a catalyst in various organic transformations. Investigating its catalytic activity in reactions such as Michael additions or aldol (B89426) reactions could uncover novel applications.
Agrochemicals: The pyrimidine scaffold is found in numerous herbicides, fungicides, and insecticides. Screening this compound for activity against agricultural pests and pathogens could lead to the development of new crop protection agents.
Probe Development: If this compound is found to bind selectively to a particular biological target, it could be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes. These probes would be valuable tools for studying the localization and function of the target protein in cells and tissues.
Q & A
Q. What are the established synthetic routes for N-cycloheptylpyrimidin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between pyrimidin-2-amine derivatives and cycloheptylamine. For example, analogous compounds (e.g., N-cyclohexylpyrimidin-2-amine) are synthesized using ethanol or dimethyl sulfoxide (DMSO) as solvents with catalysts like palladium or copper under inert atmospheres . Yield optimization requires precise control of temperature (e.g., 80–100°C) and stoichiometric ratios of reagents. Microwave-assisted synthesis may reduce reaction times.
Q. How can structural characterization of this compound be validated experimentally?
Methodological Answer: Use X-ray crystallography to resolve bond lengths and angles, particularly for the cycloheptyl-pyrimidine linkage . Complement with NMR spectroscopy :
Q. What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) and monitor molecular ions (e.g., m/z ≈ 248 for [M+H]⁺).
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
- TGA/DSC : Assess thermal stability (decomposition >200°C suggests high purity) .
Q. How can solubility and stability be optimized for biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock) and dilute in PBS (pH 7.4) or cell culture media.
- Stability Studies : Use LC-MS to monitor degradation under physiological conditions (37°C, 24h). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models trained on pyrimidine derivatives to predict IC₅₀ values .
Q. How do substituent modifications on the pyrimidine ring affect structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃ at position 4): Increase electrophilicity, enhancing interactions with catalytic lysine residues in enzymes.
- Hydrophobic Substituents (e.g., methyl groups): Improve membrane permeability. Compare with analogs like N-cyclopentylpyrimidin-2-amine to isolate cycloheptyl-specific effects .
Q. What experimental designs address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines.
- Counter-Screen Selectivity : Test against off-target proteins (e.g., GPCRs) to rule out non-specific effects.
- Meta-Analysis : Reconcile discrepancies by normalizing data to positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can pharmacodynamic properties be evaluated in preclinical models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via IV/PO administration.
- Tissue Distribution : Use radiolabeled compounds (³H or ¹⁴C) with autoradiography.
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites in liver microsomes .
Q. What strategies minimize byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization : Use flow chemistry to enhance mixing and heat transfer.
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps.
- In Situ Monitoring : FTIR or Raman spectroscopy to detect intermediates .
Q. How does crystallographic data inform the design of this compound analogs?
Methodological Answer: Analyze hydrogen-bonding networks and π-stacking interactions from X-ray structures. For example, pyrimidine N1 often forms H-bonds with active-site residues, guiding substitutions at positions 4 or 6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
